molecular formula C8H14FNO3 B1484891 3-(Diethylcarbamoyl)-2-fluoropropanoic acid CAS No. 2098113-36-9

3-(Diethylcarbamoyl)-2-fluoropropanoic acid

Cat. No. B1484891
M. Wt: 191.2 g/mol
InChI Key: YSFYYCCWFDIEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylcarbamoyl)-2-fluoropropanoic acid, also known as DECFP, is an organic compound with a wide range of applications in science and research. It is a colorless, odorless, and slightly soluble solid in water. DECFP is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Fluorinated organic compounds, such as 3-fluoropropanoic acid derivatives, are of significant interest in synthetic chemistry due to their unique reactivity and potential in drug development. For instance, the synthesis of ethyl 3-fluoroacrylate demonstrates the utility of fluorinated precursors in creating valuable chemical entities through halogenation and reduction reactions, which can be applied to a wide range of fluorinated compounds including 3-(Diethylcarbamoyl)-2-fluoropropanoic acid (Wakselman, Molines, & Tordeux, 2000).

Medicinal Chemistry and Drug Design

Fluorinated compounds play a crucial role in medicinal chemistry, offering improved pharmacokinetic properties and metabolic stability. The study of stereochemistry in the catabolism of thymine and 5-fluorouracil highlights the significance of fluorinated analogs in understanding drug metabolism and developing novel therapeutic agents (Gani, Hitchcock, & Young, 1985).

Material Science and Engineering

In material science, fluorinated compounds are utilized for their unique properties, such as thermal stability and resistance to solvents. The development of luminescent lanthanide metal-organic frameworks (LnMOFs) using fluorine-modified ligands exemplifies the application of fluorinated compounds in creating advanced materials for temperature sensing and optical applications (Zhao et al., 2018).

properties

IUPAC Name

4-(diethylamino)-2-fluoro-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO3/c1-3-10(4-2)7(11)5-6(9)8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFYYCCWFDIEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylcarbamoyl)-2-fluoropropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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